molecular formula C18H18F3N3 B2593108 N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-55-8

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Cat. No.: B2593108
CAS No.: 338400-55-8
M. Wt: 333.358
InChI Key: BUTNKEBKTRCTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine” is a chemical compound with the CAS number 338400-55-8 . It contains a guanidine group, which is a functional group consisting of two amine groups attached to a central carbon atom which is also attached to a third amine group.

Scientific Research Applications

Arylcyclopropanecarboxyl Guanidines as NHE-1 Inhibitors

A study demonstrated the synthesis and evaluation of arylcyclopropanecarboxyl guanidines as potent and selective inhibitors of the sodium hydrogen exchanger isoform-1 (NHE-1), highlighting their potential in biological assays and their improved oral bioavailability and longer plasma half-life in rats (Ahmad et al., 2001).

Catalytic Activity in Organic Synthesis

Research on the encapsulation of N,N',N"-tricyclohexylguanidine in hydrophobic zeolite Y revealed its catalytic activity in the addition reaction of acetone to benzaldehyde, forming 4-phenyl-4-hydroxybutan-2-one, showcasing the utility of guanidine derivatives in facilitating organic transformations (Sercheli et al., 1997).

Synthesis of Polycyclic Guanidines

A method for the synthesis of polycyclic guanidines via cyclocondensation reactions of N-amidinyliminium ions was developed, providing a pathway to construct complex guanidine-containing frameworks useful in synthetic and medicinal chemistry (Overman & Wolfe, 2001).

Antitumor Activity and DNA Binding

The structure and antitumor activity of CC-1065, which contains guanidine-like functional groups, were explored, including its potent binding to DNA and significant cytotoxic effects against various cancer cell lines, illustrating the therapeutic potential of guanidine derivatives in oncology (Chidester et al., 1981).

Novel Synthesis Approaches and Chemical Properties

Studies on the radical synthesis of guanidines from N-acyl cyanamides and the reaction mechanisms of diphenylcyclopropenone with guanidines provide insights into new synthetic pathways and the chemical properties of guanidine derivatives, expanding the toolkit for chemical synthesis and modification (Larraufie et al., 2010; Eicher & Franke, 1981).

Properties

IUPAC Name

1-cyclopropyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3/c19-18(20,21)14-6-4-5-13(11-14)12-22-17(24-16-9-10-16)23-15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTNKEBKTRCTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=NCC2=CC(=CC=C2)C(F)(F)F)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.